Anecortave acetate is a synthetic cortisene, specifically an angiostatic steroid, developed for its potential to inhibit the growth of new blood vessels (angiogenesis). [, ] It is a novel compound designed to retain the anti-angiogenic properties of cortisol while minimizing typical steroid-associated side effects. [, ] Anecortave acetate has been investigated primarily for its potential in treating ocular diseases characterized by abnormal blood vessel growth, such as age-related macular degeneration (AMD) and retinoblastoma. [, , , , , , , , , , ]
Anecortave acetate's mechanism of action involves multiple targets within the angiogenesis cascade. [, ] Although the exact mechanism remains incompletely understood, research suggests it inhibits angiogenesis by:
Age-Related Macular Degeneration (AMD): Numerous studies have explored Anecortave acetate as a potential treatment for neovascular AMD, a leading cause of vision loss. [, , , , , , , , , , , ] While initial trials showed promising results in inhibiting lesion growth and preserving vision, later phase III trials did not demonstrate significant superiority over existing treatments like photodynamic therapy. [, ] Despite this, Anecortave acetate may still hold promise as a potential treatment option for specific AMD subtypes or in combination therapies. [, , ]
Retinoblastoma: Research has investigated Anecortave acetate's potential in treating retinoblastoma, a rare eye cancer primarily affecting children. [, , , , ] Studies using a mouse model of retinoblastoma demonstrated that Anecortave acetate could significantly reduce tumor burden, potentially by inhibiting gelatinase activity and modulating the tumor microenvironment. [, , , ] These findings suggest that Anecortave acetate could be a valuable addition to retinoblastoma treatment regimens, potentially reducing the need for chemotherapy and its associated side effects.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: